molecular formula C21H18N2O3 B5739863 N-benzhydryl-3-methyl-2-nitrobenzamide

N-benzhydryl-3-methyl-2-nitrobenzamide

Cat. No.: B5739863
M. Wt: 346.4 g/mol
InChI Key: WBIXGDKLLJPONV-UHFFFAOYSA-N
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Description

N-benzhydryl-3-methyl-2-nitrobenzamide is an organic compound with the molecular formula C21H18N2O3 It is a derivative of benzamide, characterized by the presence of a benzhydryl group, a methyl group, and a nitro group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-3-methyl-2-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Friedel-Crafts Alkylation: The benzhydryl group is introduced via Friedel-Crafts alkylation, where the nitrated benzene derivative reacts with benzhydryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation: The final step involves the formation of the amide bond. This is typically achieved by reacting the intermediate product with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-3-methyl-2-nitrobenzamide undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where nucleophiles replace the nitro group under suitable conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products Formed

    Reduction: Formation of N-benzhydryl-3-methyl-2-aminobenzamide.

    Substitution: Formation of substituted benzamides depending on the nucleophile used.

    Hydrolysis: Formation of benzhydryl-3-methyl-2-nitrobenzoic acid and the corresponding amine.

Scientific Research Applications

N-benzhydryl-3-methyl-2-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzhydryl-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzhydryl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-benzhydryl-4-methyl-3-nitrobenzamide
  • N-benzhydryl-2-methyl-3-nitrobenzamide
  • N-benzhydryl-3-methyl-4-nitrobenzamide

Uniqueness

N-benzhydryl-3-methyl-2-nitrobenzamide is unique due to the specific positioning of the methyl and nitro groups on the benzamide core. This structural arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-benzhydryl-3-methyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-15-9-8-14-18(20(15)23(25)26)21(24)22-19(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14,19H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIXGDKLLJPONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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